
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is a chemical compound that is commonly used in scientific research. It is a type of hindered amine light stabilizer (HALS) that is used to protect materials from the harmful effects of UV radiation. This compound is also used as an antioxidant and a stabilizer in a variety of applications.
Mecanismo De Acción
The mechanism of action of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) involves its ability to absorb UV radiation. When UV radiation is absorbed, it can cause the degradation of materials and lead to the formation of free radicals. 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) helps to prevent the formation of free radicals by absorbing UV radiation and converting it into heat.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2). However, studies have shown that this compound is not toxic and does not have any significant effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in lab experiments include its ability to protect materials from UV radiation and its non-toxic nature. However, the limitations include its limited solubility in certain solvents and its high cost.
Direcciones Futuras
There are several future directions for the use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in scientific research. These include:
1. Developing new synthesis methods that are more efficient and cost-effective.
2. Investigating the use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in the production of new materials with enhanced UV stability.
3. Exploring the potential use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in the treatment of certain medical conditions.
4. Investigating the environmental impact of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) and developing new methods for its disposal.
Conclusion:
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is a valuable compound that is widely used in scientific research. Its ability to protect materials from UV radiation and its non-toxic nature make it an attractive option for a variety of applications. Further research is needed to fully understand the potential uses and limitations of this compound.
Métodos De Síntesis
The synthesis of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol (TMP) with ethylene oxide. This reaction results in the formation of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) and water. The reaction is typically carried out under basic conditions and requires the use of a catalyst.
Aplicaciones Científicas De Investigación
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is widely used in scientific research as a UV stabilizer and antioxidant. It is commonly used in the production of plastics, coatings, and other materials that are exposed to UV radiation. This compound helps to prevent the degradation of these materials and extends their lifespan.
Propiedades
IUPAC Name |
ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H20N2.C2H4O2/c2*1-8(2)5-7(10)6-9(3,4)11-8;3-1-2-4/h2*7,11H,5-6,10H2,1-4H3;1-2H2/q;;-2/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHBNRJPMOOPJ-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)[NH3+])C.CC1(CC(CC(N1)(C)C)[NH3+])C.C(C[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)
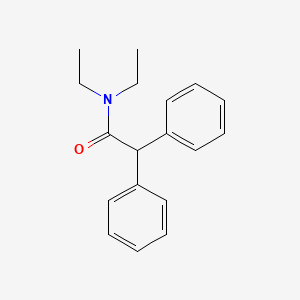

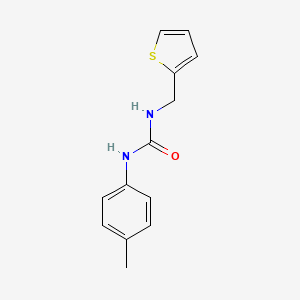
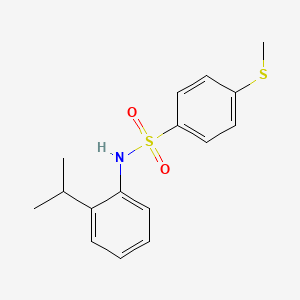
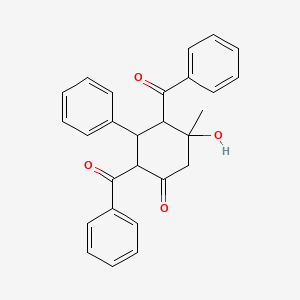
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003261.png)
![4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}phenyl 2,2,3,3-tetrafluoropropyl pentanedioate](/img/structure/B5003269.png)
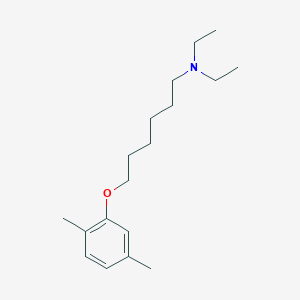
![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)
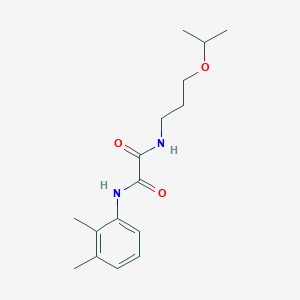
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5003292.png)
![4,4'-{[2-(heptyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5003296.png)
![3-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B5003311.png)